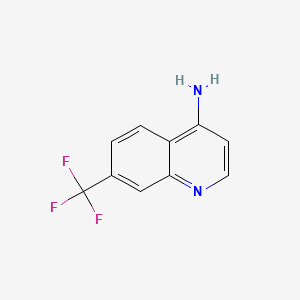

4-Amino-7-(trifluoromethyl)quinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

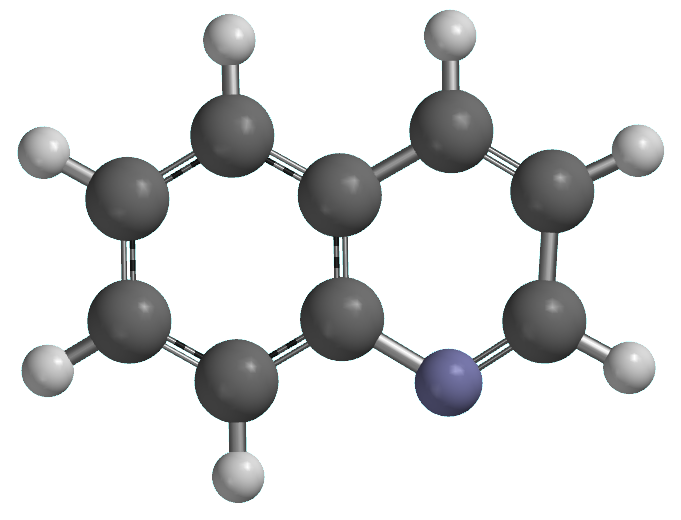

3D Structure

Properties

IUPAC Name |

7-(trifluoromethyl)quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-5H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOOIAOULGJTJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371049 | |

| Record name | 4-Amino-7-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243666-11-7 | |

| Record name | 4-Amino-7-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 243666-11-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 4-Amino-7-(trifluoromethyl)quinoline

An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-7-(trifluoromethyl)quinoline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of this compound, a pivotal scaffold in modern medicinal chemistry. The 4-aminoquinoline core is famously represented by antimalarial drugs like chloroquine, and the strategic incorporation of a trifluoromethyl group at the 7-position is a key design element to enhance metabolic stability and biological potency.[1][2] This document serves as a practical resource for researchers, chemists, and drug development professionals, offering detailed synthetic methodologies, in-depth characterization data, and field-proven insights into its handling and application.

Introduction: The Strategic Importance of this compound

The quinoline framework is a privileged heterocyclic motif, forming the structural basis for a vast number of pharmaceuticals and bioactive molecules.[3] Within this class, the 4-aminoquinoline derivatives have garnered significant attention, primarily due to their historical and ongoing success in the fight against malaria.[4][5][6][7] The development of drug resistance in Plasmodium falciparum strains has necessitated the continuous evolution of these agents.

The introduction of a trifluoromethyl (-CF₃) group is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties. The high electronegativity and lipophilicity of the -CF₃ group can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. In the context of the 4-aminoquinoline scaffold, the 7-trifluoromethyl substitution has been explored as an isostere for the 7-chloro group found in chloroquine, often leading to compounds with potent activity against drug-resistant parasite strains.[1] This guide provides the essential technical knowledge for synthesizing and validating this high-value chemical entity.

Synthetic Methodologies: Constructing the Core Scaffold

The synthesis of this compound can be approached from two primary strategic directions: late-stage functionalization of a pre-formed quinoline ring or de novo construction of the heterocyclic system. The choice of method often depends on the availability and cost of the starting materials.

Strategy A: Nucleophilic Aromatic Substitution (SNAr) on a Precursor

This is the most direct and frequently employed route, contingent on the availability of 4-chloro-7-(trifluoromethyl)quinoline. The electron-withdrawing nature of the quinoline nitrogen and the trifluoromethyl group activates the C4 position towards nucleophilic attack, making the displacement of the chloro group facile.

Causality of Experimental Choices:

-

Nucleophile: A protected amine or, more directly, an ammonia source (e.g., ammonium hydroxide, ammonia in a sealed tube) is used. The direct use of ammonia requires careful control of pressure and temperature but is highly atom-economical.

-

Solvent & Catalyst: Phenol is often used as a solvent and a mild acidic catalyst. It protonates the quinoline nitrogen, further activating the ring for nucleophilic attack, and facilitates the reaction.[8]

-

Temperature: Elevated temperatures are required to overcome the activation energy for the aromatic substitution.

Strategy B: De Novo Ring Construction (Conrad-Limpach Synthesis)

When substituted precursors are unavailable, building the quinoline ring from simpler acyclic starting materials is a powerful alternative. The Conrad-Limpach synthesis is a classic and reliable method.[9][10]

Mechanism & Rationale: The synthesis begins with the condensation of an aniline with a β-ketoester. For this target, 3-(Trifluoromethyl)aniline is reacted with ethyl acetoacetate.[11][12]

-

Condensation (Kinetic Control): At lower temperatures, the aniline nitrogen attacks the more reactive keto group, leading to the formation of a β-aminoacrylate (an enamine).[9]

-

Cyclization (Thermodynamic Control): At high temperatures (typically >200 °C), the enamine undergoes an intramolecular cyclization (electrocyclization) followed by the elimination of ethanol to form the 4-hydroxyquinoline ring.[10]

-

Functional Group Interconversion: The resulting 4-hydroxy-7-(trifluoromethyl)quinoline is a stable tautomer of the 4-quinolone. To arrive at the target amine, the hydroxyl group must be converted into a better leaving group, typically by chlorination (using POCl₃ or SOCl₂), followed by amination as described in Strategy A.

Detailed Experimental Protocol: SNAr Amination

This protocol describes a reliable method for the synthesis of the title compound from its 4-chloro precursor. This procedure is adapted from established methodologies for similar 4-aminoquinoline syntheses.[8][13]

Materials & Reagents:

-

4-Chloro-7-(trifluoromethyl)quinoline

-

Phenol

-

Ammonium acetate or another ammonia source

-

1,4-Dioxane (or another suitable high-boiling solvent)

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-7-(trifluoromethyl)quinoline (1.0 eq), phenol (2.0 eq), and ammonium acetate (5.0 eq).

-

Solvent Addition: Add a suitable solvent like 1,4-dioxane to create a stirrable slurry.

-

Heating: Heat the reaction mixture to reflux (typically 100-140 °C, depending on the solvent) and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully add 2 M NaOH solution to neutralize the phenol and precipitate the crude product.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., DCM or EtOAc) three times. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then brine to remove residual salts and impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, to afford the pure this compound.

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the structural identity and purity of the synthesized compound. The data presented below are expected values based on the compound's structure and published data for analogous molecules.[3][14][15]

Table 1: Summary of Spectroscopic and Physical Data

| Parameter | Value |

| Molecular Formula | C₁₀H₇F₃N₂[16] |

| Molecular Weight | 212.17 g/mol [16] |

| Appearance | Off-white to light yellow solid |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~8.4 (d, 1H), ~8.2 (d, 1H), ~8.0 (s, 1H), ~7.6 (dd, 1H), ~6.7 (br s, 2H, NH₂), ~6.5 (d, 1H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~152, ~150, ~148, ~127 (q, J_CF), ~126, ~124 (q, J_CF), ~122, ~119, ~117, ~99 |

| FT-IR (KBr, cm⁻¹) | ~3450-3300 (N-H stretch), ~1620 (C=N stretch), ~1580 (C=C stretch), ~1330 (C-F stretch) |

| Mass Spec (ESI+) | m/z = 213.1 [M+H]⁺ |

NMR Spectroscopy Analysis

-

¹H NMR: The proton spectrum is highly characteristic. The downfield region (δ > 8.0 ppm) contains signals for the protons on the quinoline ring adjacent to the nitrogen. The amino protons typically appear as a broad singlet that can exchange with D₂O. The coupling patterns (doublets, double-doublets) are key to assigning the specific aromatic protons.

-

¹³C NMR: The spectrum will show 10 distinct carbon signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms (¹J_CF). The carbons of the CF₃ group itself will also show a quartet with a large coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of key functional groups. The most prominent features are the sharp, paired N-H stretching bands of the primary amine around 3450-3300 cm⁻¹. Strong absorptions corresponding to the C-F bonds of the trifluoromethyl group are expected in the 1350-1100 cm⁻¹ region.[14] Aromatic C=C and C=N stretching vibrations confirm the presence of the quinoline core.[3][17]

Mass Spectrometry (MS)

High-resolution mass spectrometry is used to confirm the elemental composition. Electrospray ionization (ESI) will typically show a strong protonated molecular ion peak [M+H]⁺ at m/z 213.1, confirming the molecular weight.

Applications in Research and Drug Development

This compound is not merely an academic curiosity; it is a highly valuable building block in pharmaceutical research.[18]

-

Antimalarial Drug Discovery: Its primary application is in the synthesis of novel antimalarial agents designed to overcome chloroquine resistance. The scaffold allows for the attachment of various side chains at the 4-amino position, enabling extensive structure-activity relationship (SAR) studies.[1][6][8]

-

Anticancer and Antiviral Agents: The 4-aminoquinoline scaffold has demonstrated a broad range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5][13] This compound serves as a key starting material for exploring these therapeutic areas.

-

Other Therapeutic Targets: Derivatives have been investigated for a variety of other indications, including as hypotensive agents.[19]

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be strictly followed.

-

Hazard Classification: This compound is classified as acutely toxic if swallowed and causes serious eye irritation.[20]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Ensure the container is tightly closed when not in use.[21] In case of accidental exposure, seek immediate medical attention.

References

- 1. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 13. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. researchgate.net [researchgate.net]

- 16. This compound - Amerigo Scientific [amerigoscientific.com]

- 17. Synthesis, Spectroscopic Studies and Antifungal Activity of 7 -amino-4-methyl-quinolin-2(1H)-one | ChemSearch Journal [ajol.info]

- 18. chemimpex.com [chemimpex.com]

- 19. 7-(Trifluoromethyl)-4-aminoquinoline hypotensives: novel peripheral sympatholytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to 4-Amino-7-(trifluoromethyl)quinoline: A Privileged Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-Amino-7-(trifluoromethyl)quinoline, a key building block in medicinal chemistry. We will delve into its fundamental properties, synthesis, and diverse applications, with a particular focus on its role in the development of next-generation therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique characteristics of this versatile compound.

Core Compound Identification and Properties

This compound is a heterocyclic aromatic amine that has garnered significant attention in pharmaceutical research. The presence of the trifluoromethyl group at the 7-position profoundly influences its physicochemical properties, enhancing its metabolic stability, lipophilicity, and binding affinity to various biological targets.[1] These characteristics make it an attractive scaffold for the design of novel therapeutic agents.

| Property | Value | Source(s) |

| CAS Number | 243666-11-7 | [1] |

| Molecular Formula | C₁₀H₇F₃N₂ | [1][2] |

| Molecular Weight | 212.17 g/mol | [1][2] |

| Synonym | 7-(Trifluoromethyl)quinolin-4-amine | [1] |

| Physical Form | Solid | [3] |

| Storage Conditions | 0-8°C | [1] |

Synthesis of the 4-Aminoquinoline Scaffold

The synthesis of 4-aminoquinoline derivatives, including the title compound, predominantly relies on the nucleophilic aromatic substitution (SNAr) reaction.[4] This well-established methodology typically involves the displacement of a halide, most commonly chloride, at the 4-position of the quinoline ring with a suitable amine nucleophile.

A general and robust synthetic pathway starts from the commercially available 4-chloro-7-(trifluoromethyl)quinoline. The reaction with an amine source, such as in-situ generated ammonia or a protected amine followed by deprotection, yields the target this compound. For the synthesis of more complex derivatives, 4-chloro-7-(trifluoromethyl)quinoline is directly reacted with a primary or secondary amine, often in the presence of a catalyst or under elevated temperatures.[5][6]

Experimental Protocol: General Synthesis of N-Substituted this compound Derivatives

This protocol provides a generalized procedure for the synthesis of N-substituted derivatives, which is a common subsequent step in leveraging the this compound scaffold.

Materials:

-

4-Chloro-7-(trifluoromethyl)quinoline

-

Appropriate primary or secondary amine (e.g., N,N-dimethylethane-1,2-diamine)

-

Phenol (as solvent and catalyst)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Chloroform

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-7-(trifluoromethyl)quinoline (1.0 eq) and phenol (as solvent).

-

Nucleophilic Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

-

Heating: Heat the reaction mixture to 120-130°C and maintain this temperature for 6-8 hours, with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with dichloromethane.

-

Wash the organic layer sequentially with a 5% aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

-

Alternatively, precipitation of the product can be achieved by adding a mixture of hexane and chloroform.[7]

-

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry, and elemental analysis.

Applications in Drug Discovery and Development

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, famously represented by the antimalarial drug chloroquine.[7] The introduction of a trifluoromethyl group at the 7-position has expanded the therapeutic potential of this class of compounds into various disease areas.

Antimalarial Agents

Derivatives of this compound have been extensively investigated for their antimalarial activity, particularly against chloroquine-resistant strains of Plasmodium falciparum.[5][6] The trifluoromethyl group often enhances the drug's ability to accumulate in the parasite's acidic food vacuole, a key aspect of its mechanism of action. Several studies have demonstrated that novel compounds based on this scaffold exhibit potent antiplasmodial activity in the nanomolar range.[8][9]

Anticancer Therapeutics and Kinase Inhibition

The 4-aminoquinoline core has emerged as a privileged scaffold for the design of kinase inhibitors.[10] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of this compound have been shown to inhibit various kinases, including those in the PI3K/Akt pathway, which is frequently overactivated in cancer.[11][12]

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Inhibition of this pathway is a validated strategy in cancer therapy. 4-aminoquinoline derivatives can act as ATP-competitive inhibitors, binding to the kinase domain and blocking downstream signaling.

Caption: PI3K/Akt signaling pathway and the inhibitory action of 4-aminoquinoline derivatives.

Other Therapeutic Areas

The versatility of the this compound scaffold extends beyond malaria and cancer. Research has demonstrated its potential in developing:

-

Anti-inflammatory and Analgesic Agents: Novel derivatives have been synthesized that exhibit significant anti-inflammatory and analgesic properties with a good safety profile.[13]

-

Hypotensive Agents: A series of 7-(trifluoromethyl)-4-aminoquinolines have been identified as hypotensive agents acting via a novel sympatholytic mechanism.[14]

-

Antiparasitic Agents: Beyond malaria, these compounds have shown promise against other parasites like Leishmania mexicana and Trypanosoma cruzi.[15]

Conclusion and Future Perspectives

This compound is a molecule of significant interest to the drug discovery community. Its robust synthesis and the advantageous properties conferred by the trifluoromethyl group make it a highly valuable and versatile scaffold. The continued exploration of this compound and its derivatives is expected to yield novel therapeutic agents with improved efficacy and safety profiles across a range of diseases. Future research will likely focus on developing more selective kinase inhibitors, overcoming drug resistance in infectious diseases, and exploring new therapeutic applications for this privileged chemical entity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 5. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. malariaworld.org [malariaworld.org]

- 10. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 11. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents [pubmed.ncbi.nlm.nih.gov]

- 14. 7-(Trifluoromethyl)-4-aminoquinoline hypotensives: novel peripheral sympatholytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Amino-7-(trifluoromethyl)quinoline: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Amino-7-(trifluoromethyl)quinoline, a key intermediate in pharmaceutical and materials science research.[1] The strategic placement of an amino group at the 4-position and a trifluoromethyl group at the 7-position of the quinoline scaffold imparts unique electronic and physicochemical properties, making its unambiguous characterization crucial for researchers in drug development and chemical synthesis.[1][2] This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing both experimental insights and theoretical underpinnings.

Molecular Structure and Atom Numbering

To facilitate a clear and consistent discussion of the spectroscopic data, the following atom numbering scheme will be used for the this compound molecule.

References

A Technical Guide to the Solubility and Stability of 4-Amino-7-(trifluoromethyl)quinoline

Executive Summary

4-Amino-7-(trifluoromethyl)quinoline is a critical heterocyclic building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of novel therapeutic agents, particularly in oncology and infectious diseases.[1] The incorporation of a trifluoromethyl group often enhances metabolic stability and lipophilicity, properties that can significantly influence a compound's pharmacokinetic profile.[1][2] However, these same properties present unique challenges in formulation and development. This guide provides an in-depth examination of the solubility and stability characteristics of this compound. We will explore the theoretical underpinnings of its physicochemical behavior, present robust, field-proven protocols for its empirical assessment, and discuss strategies for overcoming common challenges. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the full potential of this valuable molecular scaffold.

Physicochemical Profile of this compound

A foundational understanding of a compound's intrinsic properties is the first step in any successful development program. The quinoline core, a weak base, combined with the strongly electron-withdrawing trifluoromethyl group, dictates the molecule's behavior in various environments.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇F₃N₂ | [1][3][4][5] |

| Molecular Weight | 212.17 g/mol | [1][3][4][5] |

| CAS Number | 243666-11-7 | [1][6][7] |

| Physical Form | Solid | [4] |

| Synonym | 7-(Trifluoromethyl)quinolin-4-ylamine | [1] |

The trifluoromethyl group is a cornerstone of this molecule's profile. The exceptional strength of the carbon-fluorine bond imparts high metabolic and chemical stability.[2] Furthermore, its lipophilicity can enhance membrane permeability and binding affinity to biological targets.[2] These attributes make the compound an attractive scaffold but also necessitate a thorough investigation of its solubility, which can be limited in aqueous media.

Solubility Assessment: From Theory to Practice

Poor aqueous solubility is a frequent bottleneck in drug development. A systematic approach to characterizing and improving the solubility of this compound is essential.

Guiding Principles of Solubility

As a quinoline derivative, this compound is a weak base.[8] Its solubility is therefore highly dependent on pH. In acidic environments, the amino group and the quinoline nitrogen can become protonated, forming a more soluble salt. Conversely, in neutral or alkaline media, the compound exists in its less soluble free base form. This behavior is a key lever for manipulation. Co-solvents and other excipients can also be employed to enhance solubility, though their compatibility with the final application must always be verified.[2][8]

Experimental Workflow for Solubility Determination

The following protocol outlines a robust method for determining the equilibrium solubility of the target compound. This workflow is designed to be self-validating by ensuring that equilibrium has been reached and that only the truly dissolved analyte is measured.

Caption: Workflow for Equilibrium Solubility Assessment.

Detailed Protocol: Equilibrium Solubility Testing

This protocol is adapted from standard industry practices for biopharmaceutical classification.[9][10][11]

-

Preparation of Media: Prepare aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to meet regulatory expectations for biopharmaceutics classification.[11]

-

Addition of Compound: Add an excess of solid this compound to a known volume of each medium in a suitable vessel (e.g., glass vial). The amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Equilibration: Seal the vessels and place them on an overhead shaker or orbital agitator in a temperature-controlled environment (typically 37 ± 1 °C).[11] Agitate for a defined period, typically 24 to 72 hours.[9][10]

-

Expert Insight: To confirm equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). Solubility is confirmed when consecutive measurements are statistically identical.

-

-

Separation of Undissolved Solid: Transfer an aliquot of the suspension to a centrifuge tube. Centrifuge at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.[8][9]

-

Filtration: Carefully collect the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining particulates.[10]

-

Causality Note: This dual separation step (centrifugation followed by filtration) is critical to prevent artificially high results from suspended microparticles.

-

-

Quantification: Analyze the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry, to determine the concentration of the dissolved compound.

Data Presentation and Troubleshooting

Results should be systematically recorded to allow for easy comparison.

Table 2: Example Solubility Data Summary

| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Method |

| 0.1 N HCl | 1.2 | 37 | [Result] | HPLC |

| Acetate Buffer | 4.5 | 37 | [Result] | HPLC |

| Phosphate Buffer | 6.8 | 37 | [Result] | HPLC |

| Water | ~7.0 | 25 | [Result] | HPLC |

| DMSO | N/A | 25 | [Result] | Gravimetric |

| Ethanol | N/A | 25 | [Result] | Gravimetric |

Troubleshooting Common Solubility Issues: A frequent issue is the precipitation of the compound when a concentrated organic stock solution (e.g., in DMSO) is diluted into an aqueous buffer.[8] This "crashing out" occurs because the aqueous medium cannot support the high concentration once the organic co-solvent is diluted.

-

Solution: Employ serial dilutions, use co-solvents in the final aqueous medium (if the assay permits), or explore formulation strategies like cyclodextrin complexation.[8]

Stability Assessment: Ensuring Molecular Integrity

Stability testing is a non-negotiable component of drug development, providing critical data that informs storage, packaging, and shelf-life determination.[][13] For this compound, a key focus is understanding its degradation pathways under various stress conditions.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound to identify likely degradation products and establish the inherent stability of the molecule.[14][15] These studies are fundamental to developing and validating a stability-indicating analytical method—one that can reliably separate the intact API from all potential degradation products.

Experimental Workflow for Forced Degradation

The workflow involves exposing the compound to multiple stress conditions in parallel, followed by analysis to identify and quantify any degradation.

Caption: Workflow for a Forced Degradation Study.

Detailed Protocol: Forced Degradation Study

This protocol is based on established ICH guidelines.[14][15][16]

-

Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile/water.

-

Application of Stress:

-

Acid Hydrolysis: Mix the sample solution with an equal volume of 0.1 N HCl. Heat as necessary (e.g., 60°C) to achieve degradation.

-

Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 N NaOH. Heat as necessary.

-

Expert Insight: The trifluoromethyl group can be susceptible to hydrolysis under alkaline conditions, potentially forming a carboxylic acid.[2] This is a critical degradation pathway to investigate.

-

-

Oxidation: Treat the sample solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose both the solid compound and a solution to elevated temperatures (e.g., 80°C).[16]

-

Photodegradation: Expose the solution to a calibrated light source according to ICH Q1B guidelines.[15] A control sample should be wrapped in foil to exclude light.

-

-

Sample Quenching and Analysis: After the appropriate stress period, quench the reactions. Acidic and basic samples must be neutralized before injection to protect the HPLC column.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The goal is to achieve 10-20% degradation, which is sufficient to demonstrate method specificity without being excessive.[17]

-

Peak Purity and Mass Balance: Evaluate the results for peak purity of the parent compound and calculate the mass balance to ensure all major degradation products are accounted for.

Long-Term and Accelerated Stability Studies

While forced degradation explores potential pathways, long-term and accelerated studies evaluate stability under more representative storage conditions.[][18] These studies are conducted on at least three batches of the substance packaged in the proposed container closure system.[13][16]

Table 3: Standard ICH Stability Storage Conditions

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[13][16]

Conclusion

This compound is a compound of significant interest in pharmaceutical development.[1] Its utility, however, is intrinsically linked to a comprehensive understanding of its physicochemical properties. The trifluoromethyl group confers stability but also presents solubility challenges. A systematic, empirical approach to characterizing both solubility and stability, as outlined in this guide, is not merely a regulatory requirement but a scientific necessity. By employing robust protocols for equilibrium solubility and forced degradation, researchers can generate the critical data needed to de-risk development, guide formulation strategies, and ultimately accelerate the journey from discovery to clinical application.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-amino-7-(cf3)quinoline | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. H50355.03 [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. nanopartikel.info [nanopartikel.info]

- 10. materialneutral.info [materialneutral.info]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. edaegypt.gov.eg [edaegypt.gov.eg]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. scispace.com [scispace.com]

- 16. qlaboratories.com [qlaboratories.com]

- 17. biopharminternational.com [biopharminternational.com]

- 18. gmpsop.com [gmpsop.com]

The Ascendant Scaffold: A Technical Guide to the Biological Activities of 4-Amino-7-(trifluoromethyl)quinoline

Abstract

The 4-aminoquinoline scaffold has long been a cornerstone in medicinal chemistry, most notably for its profound impact on the treatment of malaria. The strategic incorporation of a trifluoromethyl group at the 7-position has ushered in a new era of therapeutic potential, significantly enhancing the lipophilicity, metabolic stability, and target engagement of these compounds. This technical guide provides an in-depth exploration of the diverse biological activities of the 4-amino-7-(trifluoromethyl)quinoline core. We will dissect its multifaceted pharmacological profile, encompassing anticancer, antimalarial, antiviral, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive synthesis of mechanistic insights, field-proven experimental protocols, and critical structure-activity relationship data to empower the next generation of drug discovery initiatives based on this versatile scaffold.

Introduction: The Strategic Advantage of the 7-(Trifluoromethyl) Moiety

The quinoline ring system is a privileged scaffold in drug discovery, forming the backbone of numerous therapeutic agents[1]. The introduction of a trifluoromethyl (-CF3) group at the 7-position of the 4-aminoquinoline core is a deliberate and impactful chemical modification. This electron-withdrawing group fundamentally alters the physicochemical properties of the parent molecule, leading to enhanced biological activity[2]. The -CF3 group increases lipophilicity, facilitating passage through biological membranes, and enhances metabolic stability by blocking potential sites of oxidative metabolism. These attributes contribute to improved pharmacokinetic profiles and more potent pharmacological effects across a spectrum of biological targets[2]. This guide will illuminate the diverse therapeutic avenues unlocked by this key structural modification.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Derivatives of the this compound scaffold have emerged as promising candidates in oncology, exhibiting potent cytotoxic effects against a range of human cancer cell lines[3][4]. Their mechanism of action is not monolithic, but rather a coordinated attack on cancer cell proliferation and survival.

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

A primary anticancer mechanism of these compounds is the induction of programmed cell death, or apoptosis[5]. This is often achieved through the intrinsic mitochondrial pathway. The compounds can induce the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis[5].

Furthermore, these derivatives have been shown to arrest the cell cycle, typically at the G2/M phase, preventing cancer cells from dividing and proliferating. This is often linked to the inhibition of key cell cycle regulatory proteins[6].

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely used colorimetric method to assess the cytotoxic potential of compounds against cancer cell lines[7][8].

Materials:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-468)[3]

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in sterile PBS)[7]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[9]

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours[9].

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization[8].

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The 50% growth inhibition (GI50) or half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the compound concentration.

Antimalarial Activity: Targeting Heme Detoxification

The 4-aminoquinoline scaffold is historically renowned for its antimalarial properties, and the 7-(trifluoromethyl) derivatives continue this legacy, demonstrating potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum[2][10].

Mechanistic Insights: Inhibition of Hemozoin Formation

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin[11][12]. 4-Aminoquinoline derivatives accumulate in the parasite's acidic food vacuole and interfere with this detoxification process. They are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to the buildup of toxic free heme, which ultimately kills the parasite[13]. The electron-withdrawing nature of the 7-trifluoromethyl group can influence the pKa of the quinoline nitrogen, affecting drug accumulation in the food vacuole and its interaction with heme[14].

Experimental Protocol: In Vitro Hemozoin Inhibition Assay

This assay spectrophotometrically quantifies the inhibition of β-hematin (synthetic hemozoin) formation[15][16].

Materials:

-

Hemin chloride

-

Dimethyl sulfoxide (DMSO)

-

Sodium acetate buffer (1 M, pH 4.8)

-

Tween 20

-

96-well microplate

-

Microplate reader

Procedure:

-

Heme Solution Preparation: Prepare a 25 mM stock solution of hemin chloride in DMSO. Immediately before use, dilute this stock to 111.1 µM in 1 M sodium acetate buffer (pH 4.8)[16].

-

Compound Preparation: Prepare serial dilutions of the this compound derivatives in DMSO.

-

Assay Setup: In a 96-well plate, add 10 µL of the test compound solution to each well.

-

Initiation of Polymerization: Add 90 µL of the freshly prepared heme solution to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

-

Measurement: After incubation, add 100 µL of a 2.5% (w/v) Tween 20 solution in 0.1 M NaOH to each well to dissolve the remaining free heme.

-

Absorbance Reading: Read the absorbance at 405 nm using a microplate reader. The amount of β-hematin formed is inversely proportional to the absorbance.

-

Data Analysis: Calculate the percentage of inhibition of hemozoin formation relative to a vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Antiviral Activity: A Broad-Spectrum Approach

The 4-aminoquinoline scaffold has demonstrated antiviral activity against a range of viruses, and derivatives containing the 7-(trifluoromethyl) group are no exception[4][17].

Mechanistic Insights: Interference with Viral Entry and Replication

The antiviral mechanism of 4-aminoquinolines is often attributed to their lysosomotropic nature. By accumulating in endosomes and lysosomes, they raise the pH of these acidic organelles[18]. This can interfere with the replication of viruses that require a low pH environment for uncoating and release of their genetic material into the cytoplasm. Furthermore, some derivatives may inhibit viral enzymes, such as RNA polymerase, which are essential for viral replication[1].

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for evaluating the ability of a compound to inhibit the cytopathic effects of a virus[19][20].

Materials:

-

Susceptible host cell line (e.g., MDCK for influenza virus)

-

Virus stock of known titer

-

Culture medium

-

Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

-

Crystal violet staining solution

-

6-well or 12-well plates

Procedure:

-

Cell Monolayer Preparation: Seed host cells in multi-well plates to form a confluent monolayer.

-

Virus Adsorption: Remove the culture medium and infect the cell monolayer with a known amount of virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1 hour at 37°C.

-

Compound Treatment: After adsorption, remove the viral inoculum and wash the cells. Add overlay medium containing serial dilutions of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain with crystal violet.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 (50% effective concentration) is the concentration of the compound that reduces the number of plaques by 50%.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Recent studies have highlighted the anti-inflammatory potential of this compound derivatives[21].

Mechanistic Insights

The anti-inflammatory effects of these compounds are thought to be mediated through the inhibition of pro-inflammatory cytokine production and the modulation of inflammatory signaling pathways. While the precise mechanisms are still under investigation, it is hypothesized that they may interfere with transcription factors such as NF-κB, which play a central role in the inflammatory response.

Quantitative Bioactivity Data

The following table summarizes the reported in vitro biological activities of selected this compound derivatives.

| Compound ID | Biological Activity | Assay System | IC50 / EC50 / GI50 (µM) | Reference |

| Derivative A | Anticancer | MCF-7 (Breast Cancer) | 8.22 | [3] |

| Derivative B | Anticancer | MDA-MB-468 (Breast Cancer) | 7.35 | [3] |

| Derivative C | Antimalarial | P. falciparum (CQ-sensitive) | 0.02 | [22] |

| Derivative D | Antimalarial | P. falciparum (CQ-resistant) | 0.45 | [22] |

| Derivative E | Antiviral | Influenza A (H1N1) | 22.94 | [7] |

Synthesis of the this compound Scaffold

The synthesis of this compound derivatives typically involves a nucleophilic aromatic substitution (SNAr) reaction[4][23].

General Synthetic Protocol

A common synthetic route involves the reaction of 4-chloro-7-(trifluoromethyl)quinoline with a desired amine.

Materials:

-

4-chloro-7-(trifluoromethyl)quinoline

-

Appropriate primary or secondary amine

-

Solvent (e.g., ethanol, DMF, or neat)

-

Base (if required, e.g., K2CO3)

Procedure:

-

A mixture of 4-chloro-7-(trifluoromethyl)quinoline and an excess of the desired amine is heated, either neat or in a suitable solvent.

-

The reaction is typically carried out at elevated temperatures (e.g., 120-130°C) for several hours[23].

-

Upon completion, the reaction mixture is cooled, and the product is isolated and purified, often by recrystallization or column chromatography.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The strategic incorporation of the trifluoromethyl group imparts favorable physicochemical properties that translate into potent and diverse biological activities. The demonstrated efficacy of these compounds in anticancer, antimalarial, antiviral, and anti-inflammatory models underscores their significant potential in addressing a wide range of unmet medical needs.

Future research should focus on elucidating the precise molecular targets and signaling pathways for the anticancer and anti-inflammatory activities of this scaffold. Further optimization of the side chain at the 4-position will likely yield derivatives with enhanced potency and selectivity. The continued exploration of this remarkable chemical entity holds great promise for the future of drug discovery.

References

- 1. Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 4-Aminoquinoline compounds from the Spanish flu to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. A simplified plaque reduction assay for antiviral agents from plants. Demonstration of frequent occurrence of antiviral activity in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and evaluation of the anti-nociceptive and anti-inflammatory activity of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. malariaworld.org [malariaworld.org]

- 23. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of 4-Amino-7-(trifluoromethyl)quinoline

An In-depth Technical Guide to 4-Amino-7-(trifluoromethyl)quinoline: From Bioisosteric Concept to a Privileged Scaffold

Abstract

The 4-aminoquinoline framework is a cornerstone in medicinal chemistry, immortalized by the profound impact of chloroquine on global health. However, the rise of drug resistance necessitated a strategic evolution of this scaffold. This technical guide provides a comprehensive exploration of this compound, a pivotal analog born from the principles of bioisosteric replacement. We will trace its conceptual origins, detail its synthesis, and chart its historical journey from an antimalarial candidate to a versatile building block in diverse therapeutic areas, including oncology and cardiovascular medicine. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering field-proven insights into the rationale, application, and enduring significance of incorporating the trifluoromethyl group into the 4-aminoquinoline core.

The Genesis: Chloroquine's Legacy and the Imperative for Innovation

The history of 4-aminoquinolines is inextricably linked to the fight against malaria. For decades, 4-aminoquinoline compounds, particularly chloroquine (a 7-chloro-4-aminoquinoline), were the frontline therapy due to their efficacy, ease of use, and low cost.[1][2] The molecular architecture of these drugs was revolutionary, establishing the 4-aminoquinoline core as a "privileged scaffold" in drug discovery.[3] Their primary mechanism involves disrupting the detoxification of heme within the malaria parasite's digestive vacuole, leading to a buildup of toxic heme and parasite death.[3][4]

However, the widespread use of chloroquine as a monotherapy led to the inevitable emergence and global spread of resistant Plasmodium falciparum strains, creating a pressing public health crisis.[1][5] This challenge catalyzed a new wave of research focused on modifying the 4-aminoquinoline structure to overcome resistance.[2][5] Initial efforts largely centered on altering the N-alkyl amino side chain, but it soon became clear that modifications to the quinoline ring itself held immense potential.[5][6][7] This paradigm shift set the stage for exploring strategic substitutions on the quinoline nucleus, with the 7-position being a key focus.

The Trifluoromethyl Rationale: A Strategic Bioisosteric Leap

The decision to replace the 7-chloro substituent with a trifluoromethyl (-CF3) group was a deliberate application of bioisosterism—a strategy in medicinal chemistry where one functional group is exchanged for another to enhance or maintain desired biological activity while optimizing physicochemical properties.[8] The -CF3 group, while sharing a similar high electronegativity with chlorine, possesses distinct steric and electronic properties that make it an attractive bioisostere in drug design.[9][10]

The introduction of a trifluoromethyl group can profoundly influence a molecule's pharmacological profile in several key ways:

-

Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[8] This often leads to an improved pharmacokinetic profile and a longer half-life.

-

Increased Lipophilicity : The -CF3 group significantly increases the lipophilicity of a molecule.[9][11] This property can enhance its ability to cross biological membranes, potentially improving oral bioavailability and tissue distribution.

-

Modulation of Target Binding : The unique steric bulk and strong electron-withdrawing nature of the -CF3 group can alter the way a molecule interacts with its biological target, sometimes leading to a significant increase in binding affinity and potency.[9][12]

-

Altered Basicity (pKa) : By virtue of its inductive effect, the -CF3 group can lower the pKa of nearby basic centers, such as the quinoline nitrogen. This can affect the molecule's ionization state at physiological pH, influencing its solubility, cell permeability, and interaction with off-target channels like the hERG potassium channel.

Table 1: Physicochemical Property Comparison: Chloro vs. Trifluoromethyl Group

| Property | Chlorine (-Cl) | Trifluoromethyl (-CF3) | Implication in Drug Design |

| van der Waals Radius | 1.75 Å | 2.70 Å | Increased steric bulk can lead to improved binding selectivity. |

| Hansch Lipophilicity (π) | +0.71 | +0.88 | Enhances membrane permeability and can increase binding affinity.[9][11] |

| Electronegativity (Pauling) | 3.16 | 3.5 (effective) | Strong electron-withdrawing nature alters electronic distribution. |

| Metabolic Stability | Susceptible to oxidation | Highly resistant | Improves drug half-life and reduces metabolic liabilities.[8] |

Synthesis and Chemical Profile

The synthesis of this compound and its derivatives predominantly relies on established quinoline chemistry, with the final and key step typically being a nucleophilic aromatic substitution (SNAr) reaction.[3][13][14]

General Synthetic Workflow

The overall process involves the construction of the 7-(trifluoromethyl)quinoline core, followed by the introduction of the 4-amino group.

-

Core Synthesis : The journey begins with a suitable aniline precursor, such as 3-(trifluoromethyl)aniline. This starting material undergoes a cyclization reaction, like the Conrad-Limpach or Gould-Jacobs reaction, to form the quinoline ring system.

-

Chlorination : The resulting 4-hydroxy-7-(trifluoromethyl)quinoline is then chlorinated, typically using phosphoryl chloride (POCl₃), to yield the highly reactive intermediate, 4-chloro-7-(trifluoromethyl)quinoline . This intermediate is the direct precursor for the final substitution step.

-

Amination (SNAr) : 4-chloro-7-(trifluoromethyl)quinoline is reacted with an amine of interest. For the parent compound, this would be a source of ammonia. For derivatives, a primary or secondary amine is used to install the desired side chain at the 4-position.[1][15]

Caption: General synthetic pathway to this compound derivatives.

Experimental Protocol: Synthesis of 4-Aminoquinoline Derivatives via SNAr

This protocol is a generalized representation based on common literature procedures.[1][3][13] It must be adapted and optimized for specific substrates and scales by qualified personnel.

Objective: To synthesize a 4-aminoquinoline derivative by reacting 4-chloro-7-(trifluoromethyl)quinoline with a primary amine.

Materials:

-

4-chloro-7-(trifluoromethyl)quinoline (1.0 eq)

-

Desired primary or secondary amine (1.1 - 2.0 eq)

-

Solvent (e.g., Phenol, DMF, NMP, or an alcohol like 2-ethoxyethanol)

-

Base (optional, e.g., K₂CO₃, Et₃N)

-

Reaction vessel suitable for heating

Procedure:

-

Reaction Setup: To a clean, dry reaction vessel, add 4-chloro-7-(trifluoromethyl)quinoline and the chosen solvent.

-

Addition of Amine: Add the desired amine to the reaction mixture. If the amine is a salt, a base may be required to liberate the free amine.

-

Heating: Heat the reaction mixture to a temperature between 100-150 °C. The use of phenol as a solvent and catalyst is a common method that often facilitates the reaction at elevated temperatures.[1][15]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and wash with an aqueous basic solution (e.g., 1M NaOH) to remove the phenol and any acidic byproducts. Follow with washes of water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure this compound derivative.[6]

Historical Development and Therapeutic Exploration

The this compound scaffold has been explored across a surprisingly diverse range of therapeutic applications, demonstrating its versatility far beyond its origins in antimalarial research.

A. Antimalarial Agents

Logically, the first application was to create a direct analog of chloroquine. Researchers synthesized derivatives by coupling 4-chloro-7-(trifluoromethyl)quinoline with various aliphatic amines, mirroring the side chains of known antimalarials.[1] These compounds were evaluated against both drug-sensitive and, crucially, multi-drug resistant strains of P. falciparum.[15] Studies revealed that while the 7-chloro group was often superior for potent activity, the 7-trifluoromethyl analogs still exhibited significant antiplasmodial effects and provided valuable structure-activity relationship (SAR) data for overcoming resistance.[15]

B. Hypotensive Agents: The Discovery of Losulazine

A landmark publication in 1986 described a novel family of 7-(trifluoromethyl)-4-aminoquinolines as potent hypotensive (blood pressure-lowering) agents.[16] These compounds were found to act through a unique peripheral sympatholytic mechanism, meaning they interfered with the sympathetic nervous system's signals outside of the brain and spinal cord. Extensive SAR studies led to the identification of Losulazine Hydrochloride as a clinical development candidate.[16] This discovery was significant as it established the therapeutic potential of the scaffold in cardiovascular disease and demonstrated that its biological activity was not limited to antimicrobial effects.[16]

C. Anticancer Agents

The quinoline core is a well-established pharmacophore in oncology.[17] Consequently, this compound derivatives have been synthesized and evaluated as potential anticancer agents.[11] Research has shown that these compounds can act as potent inhibitors of crucial signaling proteins like tyrosine kinases, including c-Met, which are often dysregulated in various cancers.[18] The trifluoromethyl group in the 7-position often plays a key role in achieving high potency and selectivity for the target kinase.[18] Furthermore, derivatives have demonstrated broad antiproliferative activity against panels of human cancer cell lines.[13][19]

D. Other Investigated Applications

The versatility of this chemical entity is further highlighted by its exploration in other fields:

-

Analgesic and Anti-inflammatory Agents: Novel derivatives have been synthesized and shown to possess anti-inflammatory activity comparable to indomethacin in preclinical models, with the added benefit of a better safety profile regarding stomach ulceration.[20]

-

Fluorescent Probes and Materials Science: Its inherent fluorescence and stable chemical structure make it a valuable building block for developing probes for biological imaging and for creating advanced materials like specialized polymers and dyes.[11]

-

Agrochemicals: The compound is also being researched for potential applications in agriculture as a targeted herbicide or fungicide.[11]

Structure-Activity Relationship (SAR) Insights

Decades of research have provided a clear understanding of how different parts of the this compound scaffold contribute to its biological activity.

Caption: Key structure-activity relationships for the this compound scaffold.

-

The 7-Position (-CF₃ vs. -Cl): In antimalarial contexts, direct replacement of -Cl with -CF₃ does not always lead to superior potency, but it critically alters the molecule's properties in a way that can help overcome resistance mechanisms.[15] In kinase inhibition for cancer, the hydrophobic and electron-withdrawing nature of the -CF₃ group is often crucial for fitting into specific hydrophobic pockets of the enzyme's active site, leading to high potency.[18]

-

The 4-Amino Side Chain: This is arguably the most critical modulator of activity and pharmacology. The nature, length, and basicity of the side chain dictate the compound's target specificity, solubility, and pharmacokinetic properties. For antimalarial activity, a basic terminal amine is essential for the drug to accumulate in the acidic parasitic vacuole.[3] For hypotensive and anticancer activities, the side chain's structure is tailored to achieve specific interactions with receptor or enzyme binding sites.[16][18]

Conclusion and Future Perspectives

The journey of this compound is a compelling narrative of rational drug design. It began as a strategic chemical modification to address the urgent problem of antimalarial resistance and has since blossomed into a validated "privileged scaffold" with applications spanning infectious diseases, cardiovascular medicine, and oncology. The incorporation of the trifluoromethyl group is a textbook example of how a single, well-chosen functional group can imbue a molecule with superior drug-like properties, including enhanced metabolic stability and potent biological activity.

As a key intermediate, this compound remains a valuable and versatile tool for medicinal chemists.[11] Future research will undoubtedly continue to leverage this scaffold to develop next-generation therapeutics. The exploration of new, more complex side chains, the application of novel synthetic methodologies for more efficient production, and the investigation of its potential against new biological targets will ensure that the legacy of this compound continues to grow, reinforcing its status as a cornerstone of modern drug discovery.

References

- 1. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. benchchem.com [benchchem.com]

- 4. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities [mdpi.com]

- 5. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 6. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. chemimpex.com [chemimpex.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 7-(Trifluoromethyl)-4-aminoquinoline hypotensives: novel peripheral sympatholytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 18. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Amino-7-(trifluoromethyl)quinoline: A Comprehensive Technical Guide for Heterocyclic Chemistry

This guide provides an in-depth exploration of 4-amino-7-(trifluoromethyl)quinoline, a versatile heterocyclic building block pivotal in the fields of medicinal chemistry and materials science. We will delve into its synthesis, reactivity, and diverse applications, offering field-proven insights and detailed experimental protocols to empower researchers, scientists, and drug development professionals in their endeavors.

Introduction: The Strategic Importance of the this compound Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl (-CF3) group at the 7-position and an amino (-NH2) group at the 4-position of the quinoline ring imparts a unique combination of physicochemical properties that are highly advantageous for drug design and the development of advanced materials.

The -CF3 group, a bioisostere of the chlorine atom, enhances metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The 4-amino group serves as a crucial handle for a wide array of chemical modifications, allowing for the facile introduction of diverse side chains and functionalities to modulate biological activity and material properties. This guide will provide a comprehensive overview of the synthesis of this valuable building block and its subsequent elaboration into functional molecules.

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that begins with the construction of the quinoline core, followed by functional group manipulations. The most common and reliable route involves the Gould-Jacobs reaction, followed by chlorination and subsequent amination.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[2][3] The reaction proceeds through an initial condensation to form an anilinomethylenemalonate intermediate, which then undergoes thermal cyclization.

Experimental Protocol:

-

Condensation: In a round-bottom flask equipped with a reflux condenser, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq).

-

Heat the mixture at 120-130 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature. The intermediate, diethyl 2-(((3-(trifluoromethyl)phenyl)amino)methylene)malonate, can be purified by vacuum distillation or used directly in the next step.

-

Cyclization: The crude intermediate is added to a high-boiling point solvent such as Dowtherm A and heated to 250 °C for 30 minutes to effect cyclization.[1]

-

Hydrolysis and Decarboxylation: The resulting 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is then hydrolyzed with an aqueous solution of sodium hydroxide (e.g., 10% w/v) by heating at reflux for 2-3 hours.

-

After cooling, the reaction mixture is acidified with concentrated hydrochloric acid to precipitate the 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid.

-

The carboxylic acid is then decarboxylated by heating it above its melting point until the evolution of CO2 ceases, yielding 4-hydroxy-7-(trifluoromethyl)quinoline.

Step 2: Chlorination of 4-Hydroxy-7-(trifluoromethyl)quinoline

The hydroxyl group at the 4-position is converted to a chlorine atom, a good leaving group for the subsequent nucleophilic substitution. This is typically achieved using phosphorus oxychloride (POCl3).[4][5]

Experimental Protocol:

-

In a flask equipped with a reflux condenser and a gas outlet to a trap, suspend 4-hydroxy-7-(trifluoromethyl)quinoline (1.0 eq) in an excess of phosphorus oxychloride (POCl3) (5-10 eq).

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the mixture to reflux (approximately 110 °C) for 4-6 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base, such as sodium bicarbonate or ammonium hydroxide, until the product precipitates.

-

Collect the solid by filtration, wash with water, and dry to obtain 4-chloro-7-(trifluoromethyl)quinoline. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 3: Amination of 4-Chloro-7-(trifluoromethyl)quinoline

The final step is a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the 4-position is displaced by an amino group.[6]

Experimental Protocol:

-

Place 4-chloro-7-(trifluoromethyl)quinoline (1.0 eq) in a sealed pressure vessel.

-

Add a solution of ammonia in a suitable solvent, such as ethanol or methanol. The use of aqueous ammonia under pressure and heat is also effective.[7]

-

Heat the mixture to 120-150 °C for 12-24 hours. The pressure will increase, so proper safety precautions must be taken.

-

After cooling to room temperature, vent the vessel carefully.

-

Remove the solvent under reduced pressure.

-

The residue can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Physicochemical Properties and Characterization

| Spectroscopic Data for 4-Amino-2-methyl-7-(trifluoromethyl)quinoline | |

| Technique | Observed Peaks/Shifts |

| ¹H NMR (DMSO-d₆) | Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The amino protons (-NH₂) will appear as a broad singlet. The methyl group at the 2-position will be a singlet around δ 2.5 ppm. |

| ¹³C NMR (DMSO-d₆) | Aromatic carbons will resonate in the region of δ 110-155 ppm. The carbon bearing the -CF₃ group will show a quartet due to C-F coupling. |

| FT-IR (KBr, cm⁻¹) | N-H stretching vibrations of the primary amine are expected in the 3300-3500 cm⁻¹ region. C-F stretching vibrations are typically strong and appear in the 1000-1350 cm⁻¹ range. Aromatic C=C and C=N stretching vibrations will be present in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound is expected. Fragmentation patterns will be consistent with the quinoline structure. |

Reactivity and Chemical Transformations

The 4-amino group of this compound is a versatile functional handle for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives.

Caption: Key reactions of the 4-amino group.

N-Alkylation and N-Arylation

The amino group can be readily alkylated or arylated to introduce various side chains, which is a common strategy in drug discovery to modulate pharmacokinetic and pharmacodynamic properties.[6]

General Protocol for N-Alkylation:

-

Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile.

-

Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2.0 eq).

-

Add the alkylating agent (e.g., an alkyl halide) (1.1 eq) and heat the reaction mixture.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the product by column chromatography.

The Buchwald-Hartwig amination offers a powerful method for N-arylation, allowing for the formation of C-N bonds with a wide range of aryl halides under palladium catalysis.

Acylation and Sulfonylation

The amino group can be acylated with acid chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to produce sulfonamides. These functional groups can act as hydrogen bond donors and acceptors, influencing molecular interactions.

Formation of Schiff Bases

Condensation of the 4-amino group with aldehydes or ketones yields Schiff bases (imines). This reaction is often a key step in the synthesis of more complex heterocyclic systems or in the development of fluorescent probes.[11]

Applications in Medicinal Chemistry